molecular formula C14H10ClFO2S B14599324 Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- CAS No. 60810-66-4

Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-

Cat. No.: B14599324
CAS No.: 60810-66-4
M. Wt: 296.7 g/mol
InChI Key: LCXVYRNNIMITNW-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound that features a benzene ring substituted with a chloro and fluorine atom, and a thioether linkage to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- typically involves the reaction of 4-chloro-3-fluorothiophenol with benzeneacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloro and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether linkage and the presence of chloro and fluorine atoms contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester.
  • Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester.

Uniqueness

Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chloro and fluorine atoms on the benzene ring, as well as the thioether linkage

Properties

CAS No.

60810-66-4

Molecular Formula

C14H10ClFO2S

Molecular Weight

296.7 g/mol

IUPAC Name

2-[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]acetic acid

InChI

InChI=1S/C14H10ClFO2S/c15-11-6-5-10(8-12(11)16)19-13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18)

InChI Key

LCXVYRNNIMITNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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